molecular formula C8H10O3 B3054460 2-Butanone, 4-(2-furanyl)-4-hydroxy- CAS No. 6050-51-7

2-Butanone, 4-(2-furanyl)-4-hydroxy-

Cat. No.: B3054460
CAS No.: 6050-51-7
M. Wt: 154.16 g/mol
InChI Key: HMWQAFHFWNPRTN-UHFFFAOYSA-N
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Description

2-Butanone, 4-(2-furanyl)-4-hydroxy- is an organic compound that features a furan ring attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 4-(2-furanyl)-4-hydroxy- typically involves the reaction of furfural with acetone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of 2-Butanone, 4-(2-furanyl)-4-hydroxy- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced separation techniques can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 4-(2-furanyl)-4-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions on the furan ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2-Butanone, 4-(2-furanyl)-4-hydroxy- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the manufacture of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Butanone, 4-(2-furanyl)-4-hydroxy- involves its interaction with various molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the butanone moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Methyl-2-furanyl)-2-butanone: Similar structure with a methyl group on the furan ring.

    4-(2-Furanyl)-2-butanone: Lacks the hydroxyl group on the butanone backbone.

    1-(2-Furanyl)-2-butanone: Different position of the furan ring attachment.

Uniqueness

2-Butanone, 4-(2-furanyl)-4-hydroxy- is unique due to the presence of both a furan ring and a hydroxyl group on the butanone backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(furan-2-yl)-4-hydroxybutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-6(9)5-7(10)8-3-2-4-11-8/h2-4,7,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWQAFHFWNPRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467586
Record name 2-butanone, 4-(2-furanyl)-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6050-51-7
Record name 2-butanone, 4-(2-furanyl)-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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